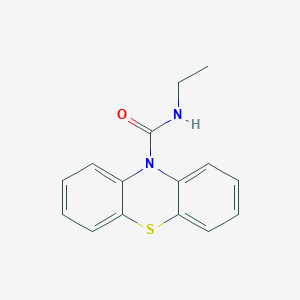

N-乙基-10H-吩噻嗪-10-甲酰胺

描述

N-ethyl-10H-phenothiazine-10-carboxamide is a derivative of phenothiazine, a heterocyclic compound known for its diverse chemical properties and applications in various fields. Research into its synthesis, structure, and properties has provided valuable insights into its potential applications and behavior in different chemical environments.

Synthesis Analysis

The synthesis of N-ethyl-10H-phenothiazine-10-carboxamide derivatives involves multiple steps, starting with phenothiazine. For instance, a series of azetidine-1-carboxamides derivatives were synthesized through reactions involving Cl(CH2)3Br, urea, and substituted aromatic aldehydes, leading to racemic trans-2-oxoazetidin-1-carboxamide derivatives (Sharma, Samadhiya, Srivastava, & Srivastava, 2012). This illustrates the complex reactions and precise conditions required to synthesize specific phenothiazine derivatives.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives like N-ethyl-10H-phenothiazine-10-carboxamide showcases unique conformations. For example, in one study, the phenothiazine ring adopted a boat conformation, with significant dihedral angles between phenyl rings, highlighting the molecule's complex spatial arrangement (Fujii, Hirayama, & Miike, 1993).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, producing a range of products with different properties. For instance, fluorinated 10H-phenothiazines were synthesized through Smiles rearrangement and displayed notable antimicrobial properties, indicating the functional versatility of these compounds (Dixit, Dixit, Gautam, & Gautam, 2008).

Physical Properties Analysis

The physical properties of N-ethyl-10H-phenothiazine-10-carboxamide derivatives are closely linked to their molecular structure, with specific structural features influencing solubility, stability, and reactivity. The development of N-ethyl-3,7-bis(trifluoromethyl)phenothiazine highlighted its solubility and potential as a redox shuttle for lithium-ion batteries, demonstrating the impact of structural modifications on physical properties (Ergun, Casselman, Kaur, Attanayake, Parkin, & Odom, 2020).

科学研究应用

合成和衍生物形成

- 已描述了氮杂环丁烷-1-甲酰胺的2-氧代-N-[(10H-吩噻嗪-10-基)烷基]衍生物的合成。这些化合物在包括药学化学在内的各个领域都有进一步探索的潜力 (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

表征和潜在应用

- 合成了一个新的化合物,N-(2-氧代-2-(10H-吩噻嗪-10-基)乙基)哌啶-1-甲酰胺 (PTZ–PIP),并对其进行了表征,具有潜在的抗癌和抗氧化活性 (Heywood, 2019).

荧光应用

- 对掺杂有新的10-乙基-10H-吩噻嗪-3-羧酸酯衍生物的荧光电纺聚合物的研究显示,在纳米材料和光子学中的应用前景广阔 (Gal et al., 2021).

抗菌和抗结核活性

- 一系列N-(3-(10H-吩噻嗪-10-基)丙基)-2-(取代苯基)-4-氧代-5-(取代亚苄基)-3-噻唑烷二酮甲酰胺衍生物显示出潜在的抗菌和抗结核活性,表明进一步药理探索的潜力 (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

太阳能电池技术

- 吩噻嗪基染料已针对其在染料敏化太阳能电池 (DSSC) 中的应用进行了研究,展示了其在可再生能源技术中的潜力 (Huang, Meier, & Cao, 2016).

用于生物学研究的氟化衍生物

- 已研究了生物活性氟化 10H-吩噻嗪及其砜衍生物的合成,显示出在抗菌研究中的潜力 (Dixit, Dixit, Gautam, & Gautam, 2008).

传感器开发

- 吩噻嗪-噻吩酰肼二联体被开发为一种高效的“开-关”化学传感器,用于高选择性和灵敏地检测 Hg2+ 离子,表明其在环境监测中的实用性 (Govindasamy et al., 2021).

未来方向

属性

IUPAC Name |

N-ethylphenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-2-16-15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMSICPLFFAWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)

![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)

![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)

![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)

![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)